

# The Pharmacology of 1-Propanoyl-Lysergic Acid Diethylamide (1P-LSD): A Technical Guide

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## Compound of Interest

Compound Name:	1-Propinoyl Lysergic acid methylisopropylamide
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## Abstract

1-Propanoyl-lysergic acid diethylamide (1P-LSD) is a synthetic lysergamide and an analogue of lysergic acid diethylamide (LSD).<sup>[1]</sup> Since its emergence on the novel psychoactive substance market in 2015, it has garnered significant interest within the scientific community.<sup>[1][2]</sup> This technical guide provides an in-depth exploration of the pharmacology of 1P-LSD, consolidating current research for scientists, researchers, and drug development professionals. The core of this guide is the established understanding that 1P-LSD functions as a prodrug, rapidly and efficiently converting to LSD in vivo.<sup>[3][4][5]</sup> This biotransformation is central to its pharmacological activity, resulting in psychoactive effects that are subjectively and mechanistically comparable to those of LSD.<sup>[6][7]</sup> This guide will detail the pharmacokinetics, pharmacodynamics, and analytical methodologies pertinent to the study of 1P-LSD, offering a comprehensive resource for the field.

## Introduction: The Rise of a Lysergamide Analogue

1P-LSD, or 1-propionyl-d-lysergic acid diethylamide, is a semisynthetic compound characterized by a propionyl group attached to the indole nitrogen of the LSD molecule.<sup>[1][2]</sup> It emerged as a "research chemical," often marketed as a legal alternative to LSD in various jurisdictions.<sup>[1][7]</sup> This legal ambiguity, coupled with its close structural and functional relationship to LSD, has necessitated a thorough scientific investigation into its pharmacological profile.

The primary hypothesis, now strongly supported by empirical evidence, is that 1P-LSD's psychoactive effects are not intrinsic but are a direct result of its metabolic conversion to LSD.  
[3][8][9] This guide will systematically unpack the evidence supporting this prodrug model, from in vitro hydrolysis to in vivo human studies.

## Chemical Structure and Synthesis

1P-LSD is a homologue of ALD-52 (1-acetyl-LSD), differing by the substitution of a propionyl group for an acetyl group at the N-1 position of the indole ring.[1] The synthesis of 1P-LSD has not been extensively detailed in peer-reviewed literature, a common characteristic of many novel psychoactive substances. However, it is understood to be a derivative of d-lysergic acid diethylamide.[10]

## Pharmacodynamics: The Prodrug Hypothesis Confirmed

The prevailing mechanism of action for 1P-LSD is its role as a prodrug for LSD.[4][11] This means that 1P-LSD itself is not the primary psychoactive agent.[8] Instead, it undergoes rapid hydrolysis in the body, cleaving the propionyl group to yield LSD.[3] The resulting LSD then exerts its characteristic psychedelic effects.

## In Vitro and In Vivo Evidence

Initial evidence for the prodrug hypothesis came from in vitro studies. When incubated in human serum, 1P-LSD is metabolized to LSD.[1][8] Subsequent in vivo studies in both animals and humans have solidified this understanding.

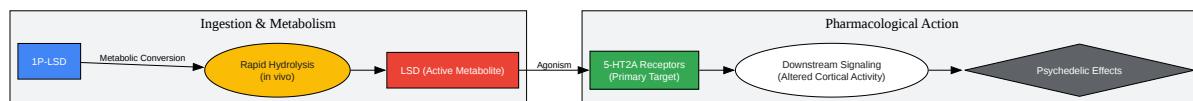
In rats, subcutaneous administration of 1P-LSD resulted in the detection of high levels of LSD in the plasma, demonstrating rapid and efficient in vivo deacetylation.[5][12] Human studies have provided definitive confirmation. Following both oral and intravenous administration of 1P-LSD, LSD was the primary analyte detected in serum and urine samples, while 1P-LSD itself was only detectable for a short period.[6][13] The bioavailability of LSD after oral ingestion of 1P-LSD was found to be nearly 100%, indicating minimal first-pass metabolism of the prodrug.[6][14]

## Receptor Binding Profile and Mechanism of Action

Once converted to LSD, the pharmacological activity is dictated by LSD's interaction with various neurotransmitter receptors. LSD is a potent partial agonist at serotonin 5-HT2A receptors, and this interaction is considered the primary driver of its psychedelic effects.[9][11] The activation of 5-HT2A receptors, which are densely expressed in cortical regions, leads to a cascade of downstream effects, including alterations in perception, cognition, and mood.[11][15]

It is important to note that 1-acyl substitution, as seen in 1P-LSD, significantly reduces the affinity for most monoamine receptors, including 5-HT2A, by one to two orders of magnitude compared to LSD.[5] This further supports the prodrug hypothesis, as 1P-LSD itself is a weak agonist or even an antagonist at 5-HT2 receptors in vitro.[5][16] Its psychoactivity is therefore dependent on its conversion to the more potent LSD.[16]

LSD also exhibits affinity for a range of other serotonin receptors (e.g., 5-HT1A, 5-HT2C), as well as dopamine and adrenergic receptors, which likely contribute to the complexity of its effects.[11][17]



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**Figure 1:** Simplified signaling pathway of 1P-LSD.

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Human pharmacokinetic studies have provided valuable insights into the disposition of 1P-LSD.

## Absorption and Bioavailability

Following oral administration, 1P-LSD is well-absorbed, with the subsequent bioavailability of LSD being close to 100%.[\[6\]](#) This suggests that 1P-LSD is efficiently converted to LSD before significant first-pass metabolism can occur.[\[14\]](#)

## Metabolism and Elimination

The metabolism of 1P-LSD is characterized by its rapid hydrolysis to LSD.[\[3\]](#) Following intravenous administration in humans, 1P-LSD is detectable in serum for no longer than 4 hours.[\[3\]](#) In contrast, LSD is detectable for a much longer duration.[\[6\]](#) The elimination half-life of LSD following 1P-LSD administration is approximately 5.7 to 6.4 hours.[\[6\]](#)[\[13\]](#)

The primary metabolite of LSD is 2-oxo-3-hydroxy LSD, which is excreted in the urine.[\[18\]](#)

Parameter	Oral Administration of 1P-LSD (100 µg)	Intravenous Administration of 1P-LSD (100 µg)
Analyte Detected	Primarily LSD	1P-LSD (short-lived) and LSD
1P-LSD Detection Window (Serum)	Not consistently detected	Up to 4.16 hours <a href="#">[6]</a>
LSD Detection Window (Serum)	At least 24 hours <a href="#">[6]</a>	At least 24 hours <a href="#">[6]</a>
LSD Elimination Half-life (t <sub>1/2</sub> )	~6.4 hours <a href="#">[6]</a>	~5.7 hours <a href="#">[6]</a>
LSD Bioavailability	~100% <a href="#">[6]</a>	N/A
Time to Peak LSD Concentration (t <sub>max</sub> )	Not explicitly stated in sources	Not explicitly stated in sources
Peak LSD Concentration (C <sub>max</sub> )	Not explicitly stated in sources	Not explicitly stated in sources

Table 1: Summary of Human Pharmacokinetic Parameters for 1P-LSD and its Metabolite LSD.

## Subjective and Behavioral Effects

The subjective effects of 1P-LSD are reported to be virtually indistinguishable from those of LSD, which is consistent with the prodrug model.[\[1\]](#)[\[7\]](#) These effects include visual and auditory hallucinations, altered thought processes, and changes in the perception of time and self.[\[1\]](#) Human studies using psychometric evaluations, such as the Five-Dimensions of Altered States of Consciousness (5D-ASC) rating scale, have shown that the psychosensory effects and their time course after 1P-LSD administration are comparable to those observed in studies with LSD.[\[6\]](#)

In animal models, 1P-LSD induces the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[\[10\]](#)[\[19\]](#) The HTR induced by 1P-LSD is blocked by pretreatment with a selective 5-HT2A receptor antagonist, further confirming the mechanism of action.[\[10\]](#)[\[19\]](#) Interestingly, in these animal studies, 1P-LSD was found to be approximately 38% as potent as LSD, which may reflect differences in the rate and efficiency of its conversion to LSD in mice compared to humans.[\[10\]](#)[\[20\]](#)

## Analytical Methods for Detection and Quantification

The analysis of 1P-LSD and its metabolite LSD in biological samples requires highly sensitive and specific analytical techniques due to the low doses typically administered.

## Chromatographic and Mass Spectrometric Techniques

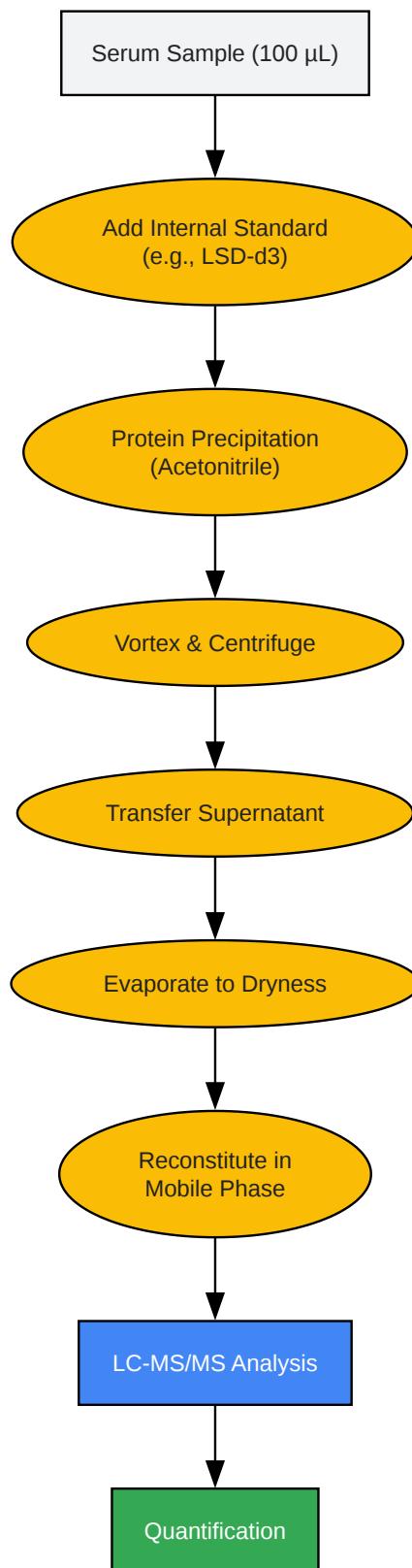
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 1P-LSD and LSD in biological matrices such as urine and serum.[\[21\]](#) Validated LC-MS/MS methods have been developed with limits of detection (LOD) and lower limits of quantification (LLOQ) in the low picogram per milliliter range.[\[21\]](#)

Gas chromatography-mass spectrometry (GC-MS) is also used for the analytical characterization of 1P-LSD.[\[10\]](#) However, it's important to be aware that hydrolysis of 1P-LSD to LSD can occur in the GC injector port, particularly when using alcoholic solvents for extraction.[\[22\]](#)

## Experimental Protocol: Quantification of 1P-LSD and LSD in Serum by LC-MS/MS

The following is a generalized protocol based on established methodologies.[\[21\]](#)

- Sample Preparation:
  - To 100 µL of serum, add an internal standard solution (e.g., deuterated LSD).
  - Perform a protein precipitation step by adding a solvent like acetonitrile.
  - Vortex and centrifuge the sample to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography:
    - Use a C18 reversed-phase column for separation.
    - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
  - Mass Spectrometry:
    - Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
    - Monitor for specific precursor-to-product ion transitions for both 1P-LSD and LSD in multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity.
- Data Analysis:
  - Construct a calibration curve using fortified serum samples with known concentrations of 1P-LSD and LSD.
  - Quantify the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.



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**Figure 2:** Experimental workflow for LC-MS/MS analysis.

## Conclusion and Future Directions

The pharmacological profile of 1P-LSD is now well-established, with a strong body of evidence supporting its function as a prodrug to LSD. Its rapid and efficient conversion to the parent compound in vivo means that its pharmacodynamic and subjective effects are, for all practical purposes, those of LSD. This understanding is crucial for both clinical and forensic toxicology, as well as for informing regulatory decisions.

Future research could focus on a more detailed characterization of the enzymes responsible for the hydrolysis of 1P-LSD and other 1-acyl substituted lysergamides. Additionally, while the subjective effects are considered comparable to LSD, subtle differences in the onset and duration of effects due to the kinetics of the prodrug conversion could be a subject of further investigation. As the landscape of novel psychoactive substances continues to evolve, the rigorous pharmacological evaluation of analogues like 1P-LSD remains a critical endeavor for the scientific community.

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